molecular formula C11H15N3O6 B8233925 L-Glutamine, N-(4-nitrophenyl)-, monohydrate (9CI)

L-Glutamine, N-(4-nitrophenyl)-, monohydrate (9CI)

Cat. No.: B8233925
M. Wt: 285.25 g/mol
InChI Key: INUJXIXXPNQEJX-FVGYRXGTSA-N
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Description

L-Glutamine, N-(4-nitrophenyl)-, monohydrate (9CI) is a chemically modified amino acid derivative where the N-terminal of L-glutamine is substituted with a 4-nitrophenyl group. The monohydrate designation indicates crystalline hydration, which influences solubility and stability.

Properties

IUPAC Name

(2S)-5-amino-2-(4-nitroanilino)-5-oxopentanoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5.H2O/c12-10(15)6-5-9(11(16)17)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9,13H,5-6H2,(H2,12,15)(H,16,17);1H2/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUJXIXXPNQEJX-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(CCC(=O)N)C(=O)O)[N+](=O)[O-].O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N[C@@H](CCC(=O)N)C(=O)O)[N+](=O)[O-].O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathway

  • Phthaloylation :

    • L-glutamine (1.0 equiv) reacts with phthalic anhydride (1.2 equiv) in DMF at 135–140°C for 30 minutes.

    • Yield: 98% phthaloyl-L-glutamine.

  • Mixed Anhydride Formation :

    • Phthaloyl-L-glutamine (0.165 mmol) and triethylamine (1.0 equiv) in THF at –5°C.

    • Isobutyl chloroformate (1.0 equiv) added dropwise to form the activated intermediate.

  • Coupling with 4-Nitroaniline :

    • 4-Nitroaniline (1.1 equiv) in 0.5 M NaHCO₃ added to the anhydride solution.

    • Stirred at 10°C for 2 hours (pH maintained at 8.5–9.0).

  • Deprotection :

    • Hydrazine hydrate (2.0 equiv) in ethanol removes phthaloyl groups at 25°C over 48 hours.

    • Final yield: 85–90% after recrystallization.

Critical Parameters :

  • Solvent polarity significantly impacts coupling efficiency (THF > DMF > ethyl acetate)

  • Optimal pH range: 8.0–9.0 to prevent hydrolysis of the mixed anhydride

Direct Coupling via Active Esters

Industrial-scale synthesis often employs active ester intermediates for higher throughput:

Protocol Overview

  • Activation :

    • L-glutamine (1.0 equiv) and N-hydroxysuccinimide (1.1 equiv) in dioxane.

    • Dicyclohexylcarbodiimide (1.05 equiv) added at 20–25°C for 5 hours.

  • Nitroaniline Coupling :

    • Activated ester solution dripped into 4-nitroaniline (1.2 equiv) in 0.1 M phosphate buffer (pH 7.4).

    • Reaction stirred for 12 hours at 4°C.

  • Crystallization :

    • Product precipitated by acidification to pH 3.0 with HCl.

    • Monohydrate form obtained via ethanol-water recrystallization.

Yield Optimization :

  • Excess 4-nitroaniline (1.2–1.5 equiv) improves conversion to >95%

  • Low-temperature coupling minimizes side reactions

Comparative Analysis of Methods

ParameterMicrowave MethodPhthaloyl ProtectionActive Ester
Reaction Time30 minutes48 hours12 hours
Overall Yield78%85%92%
Purity (HPLC)>90%>95%>98%
ScalabilityLab-scalePilot-scaleIndustrial
Key AdvantageSpeedLow costHigh purity

Challenges and Mitigation Strategies

Solubility Issues

L-glutamine derivatives exhibit limited solubility in organic solvents:

  • Solution : Use DMF/water mixtures (3:1 v/v) during coupling steps

  • Impact : Improves reactant homogeneity and yield by 15–20%

Epimerization Risks

Basic conditions during mixed anhydride formation may cause racemization:

  • Mitigation : Maintain reaction temperature below 10°C and pH <9.0

  • Result : Optical purity retention >99% ee

Chemical Reactions Analysis

Types of Reactions

L-Glutamine, N-(4-nitrophenyl)-, monohydrate (9CI) undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and nitro-substituted pentanoic acids. These derivatives can have different properties and applications depending on the specific functional groups introduced.

Scientific Research Applications

Scientific Research Applications

L-Glutamine, N-(4-nitrophenyl)-, monohydrate is utilized in various scientific research applications:

Enzyme Activity Assays

This compound serves as a substrate in enzyme assays, particularly for glutaminase and related enzymes. It allows researchers to measure enzyme activity effectively, which is crucial for understanding metabolic processes and enzyme kinetics .

Biochemical Research

In biochemical studies, this compound is used to investigate protein interactions and metabolic pathways. It provides insights into cellular processes and potential therapeutic targets, enhancing our understanding of diseases and biological mechanisms .

Drug Development

L-Glutamine, N-(4-nitrophenyl)-, monohydrate plays a significant role in the pharmaceutical industry. It acts as a model substrate for testing drug interactions and efficacy in biological systems. This application is particularly relevant in the development of peptide drugs and other bioactive compounds .

Diagnostic Applications

The compound can be employed in diagnostic tests for certain diseases, helping to identify enzyme deficiencies or abnormalities in metabolic processes. Its utility in diagnostics underscores its importance in clinical settings .

Educational Purposes

In academic laboratories, L-Glutamine, N-(4-nitrophenyl)-, monohydrate is often used for teaching purposes. It demonstrates enzyme kinetics and biochemical reactions in a controlled environment, providing students with practical insights into biochemical methodologies .

Case Study 1: Enzyme Kinetics

A study investigated the use of L-Glutamine, N-(4-nitrophenyl)-, monohydrate as a substrate for glutaminase assays. The researchers measured the reaction rates under varying conditions to determine the kinetic parameters of the enzyme. Results indicated that this compound effectively facilitated the assessment of enzyme activity, contributing to a deeper understanding of glutaminase function in metabolic pathways .

Case Study 2: Drug Interaction Studies

In another study focused on drug development, L-Glutamine, N-(4-nitrophenyl)-, monohydrate was used to evaluate the interaction between peptide drugs and their targets. The findings demonstrated that this compound could serve as a reliable model for predicting drug efficacy and interactions within biological systems.

Summary Table of Applications

Application AreaDescription
Enzyme Activity AssaysServes as a substrate for measuring enzyme activity
Biochemical ResearchInvestigates protein interactions and metabolic pathways
Drug DevelopmentActs as a model substrate for testing drug interactions
Diagnostic ApplicationsUsed in tests to identify enzyme deficiencies or metabolic abnormalities
Educational PurposesDemonstrates enzyme kinetics and biochemical reactions in academic settings

Mechanism of Action

The mechanism of action of L-Glutamine, N-(4-nitrophenyl)-, monohydrate (9CI) involves its interaction with specific molecular targets. The amino and nitro groups can participate in various biochemical reactions, leading to the modulation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Amino Acid Derivatives with Aryl Substituents

4-Nitro-L-Phenylalanine Monohydrate (9CI)
  • Structure : Substitutes the phenyl group in phenylalanine with a 4-nitrophenyl group. Unlike the target compound, it retains a phenylalanine backbone instead of glutamine.
  • Properties : The nitro group enhances hydrophobicity and may alter enzyme substrate specificity. Used in peptide synthesis to study steric and electronic effects on protein interactions .
L-Glutamine, N-1-Naphthalenyl-, Monohydrate (9CI)
  • Structure : Replaces the 4-nitrophenyl group with a naphthalenyl group.
  • Properties : The bulkier naphthalenyl group reduces solubility in polar solvents but increases affinity for aromatic binding pockets in proteins.
  • Comparison : The 4-nitrophenyl group in the target compound likely offers stronger electronic effects (electron withdrawal) versus the naphthalenyl group’s steric dominance, impacting reactivity and biological targeting .

Agrochemicals with 4-Nitrophenyl Moieties

Parathion and Parathion-Methyl
  • Structure: Organophosphate insecticides featuring O-(4-nitrophenyl) groups.
  • Function : Inhibit acetylcholinesterase via phosphorylation. The nitro group stabilizes the leaving group during enzymatic hydrolysis, enhancing toxicity .
  • However, the glutamine backbone may direct interactions toward amino acid transporters or metabolic enzymes rather than neural targets .
Fluodifen (Preforan)
  • Structure : Diphenyl ether herbicide with a 4-nitrophenyl group.
  • Function: Inhibits protoporphyrinogen oxidase, disrupting chlorophyll synthesis.
  • Comparison: The nitro group’s role in redox cycling or electron transfer may parallel its function in the target compound, though the lack of an amino acid structure in fluodifen limits direct analogies .

Peptide and Heterocyclic Derivatives

1,3,4-Thiadiazole Derivatives
  • Structure: Synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide. Examples include antimicrobial thiadiazoles active against E. coli and C. albicans .
  • Comparison : The nitro group in these derivatives enhances antimicrobial potency, likely through membrane disruption or protein binding. The target compound’s glutamine moiety could modulate similar bioactivity but with improved biocompatibility .
L-a-Asparagine, N-Acetyl-L-isoleucyl-L-a-glutamyl-L-prolyl-N-(4-nitrophenyl)- (9CI)
  • Structure : A tetrapeptide with a 4-nitrophenyl terminus.
  • Function : Likely used in enzyme inhibition or as a synthetic intermediate.
  • Comparison : The extended peptide chain increases molecular weight and complexity, contrasting with the simpler glutamine derivative. This may reduce cellular uptake efficiency compared to the target compound .

Data Tables: Key Properties and Activities

Table 1. Structural and Physical Comparisons

Compound Molecular Formula Molecular Weight Key Functional Groups Solubility (Predicted)
Target Compound C₁₁H₁₃N₃O₅·H₂O ~297.25 Nitrophenyl, amide, carboxyl Moderate in polar solvents
4-Nitro-L-Phenylalanine Monohydrate C₉H₁₂N₂O₅ 228.20 Nitrophenyl, carboxyl Low in non-polar solvents
Parathion C₁₀H₁₄NO₅PS 291.26 Nitrophenyl, phosphate Insoluble in water
1,3,4-Thiadiazole Derivative (Ex.) C₁₄H₁₂N₄O₂S 300.34 Nitrophenyl, thiadiazole Low in aqueous media

Research Implications and Gaps

  • Electronic Effects: The 4-nitrophenyl group’s electron-withdrawing nature is a common thread across agrochemicals and amino acid derivatives, suggesting its utility in designing bioactive molecules.
  • Hydration Effects: The monohydrate form of the target compound may improve stability but requires comparative studies with anhydrous forms.
  • Bioactivity Data : Direct antimicrobial or enzymatic studies on the target compound are absent in the evidence; future work should prioritize these assays.

Biological Activity

L-Glutamine, N-(4-nitrophenyl)-, monohydrate (9CI), also known as N-(4-Nitrophenyl)-L-glutamine, is a derivative of the amino acid glutamine that has garnered attention for its biological activities. This compound plays a significant role in various physiological processes and has implications in clinical nutrition and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₃N₃O₅
  • Molecular Weight : 267.238 g/mol
  • Density : 1.5 ± 0.1 g/cm³
  • Melting Point : 185-188 °C
  • Boiling Point : 590.6 ± 50.0 °C at 760 mmHg
  • Flash Point : 311.0 ± 30.1 °C

L-Glutamine is crucial for several metabolic pathways:

  • Immune Function : Glutamine is essential for lymphocyte proliferation and cytokine production, supporting immune response during stress or illness . It enhances macrophage activity and neutrophil function, which are vital for pathogen clearance.
  • Protein Synthesis : The compound stimulates protein synthesis while reducing proteolysis in enterocytes. This effect is mediated through the activation of signaling pathways such as ERK and JNK, which promote cell growth and repair .
  • Antioxidant Properties : Glutamine exhibits cytoprotective effects by modulating oxidative stress responses. It can enhance the expression of heat shock proteins (HSP) that protect cells from damage during stress conditions .
  • Metabolic Regulation : Glutamine serves as a substrate for various metabolic processes, including gluconeogenesis and the synthesis of nucleotides and other amino acids . Its availability is tightly regulated by organs such as the gut, liver, and muscles.

Biological Activity

The biological activity of L-Glutamine, N-(4-nitrophenyl)-, monohydrate can be summarized in the following table:

Activity Type Description
Immune ModulationEnhances lymphocyte proliferation and cytokine production
Muscle RecoveryReduces exercise-induced muscle damage and promotes recovery
Antioxidant EffectsProtects against oxidative stress by enhancing HSP expression
Metabolic SupportServes as a key substrate in metabolic pathways

Case Studies

  • Clinical Nutrition : A study highlighted the role of glutamine supplementation in critically ill patients, showing improved outcomes related to immune function and reduced infection rates .
  • Exercise Physiology : Research demonstrated that athletes supplementing with glutamine experienced less muscle soreness and quicker recovery times post-exercise due to its role in protein metabolism and immune support .
  • Cancer Therapy : Investigations into glutamine's role in cancer treatment revealed that it may enhance the efficacy of certain chemotherapeutic agents by supporting the metabolic needs of rapidly dividing tumor cells while protecting normal cells from toxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for L-Glutamine, N-(4-nitrophenyl)-, monohydrate (9CI), and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via peptide coupling using activated esters like 4-nitrophenyl esters. For example, 4-nitrophenyl esters are effective leaving groups in acyl transfer reactions, enabling selective amidation of glutamine derivatives. Optimize yields by controlling reaction stoichiometry (e.g., 1.2:1 molar ratio of 4-nitrophenyl ester to amine), using anhydrous polar aprotic solvents (e.g., DMF), and maintaining pH 8–9 with tertiary amines (e.g., triethylamine) . Monitor reaction progress via HPLC or TLC to terminate at peak conversion.

Q. How can researchers confirm the structural integrity of L-Glutamine, N-(4-nitrophenyl)-, monohydrate (9CI) post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify the presence of the 4-nitrophenyl group (aromatic protons at δ 7.5–8.5 ppm) and glutamine backbone (amide protons at δ 6.5–7.5 ppm).
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+ or [M+Na]+^+ peaks) with theoretical mass calculated from the molecular formula.
  • XRD or FTIR : Validate crystallinity (if applicable) and functional groups (e.g., nitro group absorption at ~1520 cm1^{-1}) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer : Solubility varies with pH. In aqueous buffers (pH 7.4), the compound may exhibit limited solubility (<1 mg/mL) due to the hydrophobic 4-nitrophenyl group. Use co-solvents like DMSO (≤10% v/v) for in vitro studies. Stability testing via accelerated degradation studies (40°C/75% RH for 14 days) can identify hydrolysis-prone sites (e.g., ester or amide bonds). Monitor degradation by HPLC and adjust storage conditions (e.g., desiccated at –20°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for N-(4-nitrophenyl) glutamine derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, media composition). For example, RPMI 1640 media containing L-glutamine (300 mg/L) can alter compound stability or uptake due to competitive metabolic pathways . Standardize assays by:

  • Using glutamine-free media for cell-based studies to isolate exogenous compound effects.
  • Validating target engagement via isotopic labeling (e.g., 15N^{15}N-glutamine tracer experiments) .
  • Cross-referencing with structural analogs (e.g., N-acetyl-L-glycyl-L-glutamine) to identify structure-activity relationships .

Q. What experimental design considerations are critical for studying the enzymatic interactions of this compound?

  • Methodological Answer :

  • Enzyme Kinetics : Use Michaelis-Menten assays with purified enzymes (e.g., glutaminase or transaminases) to measure KmK_m and VmaxV_{max}. Include controls with unmodified L-glutamine to assess competitive inhibition.
  • Inhibitor Studies : Test the 4-nitrophenyl group’s role as a leaving group in enzyme-activated prodrug strategies, leveraging its release under specific catalytic conditions (e.g., phosphatase activity) .
  • Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding modes, focusing on the nitro group’s electrostatic interactions with enzyme active sites .

Q. How can researchers address challenges in quantifying this compound in complex biological matrices?

  • Methodological Answer : Develop a LC-MS/MS protocol with:

  • Sample Preparation : Solid-phase extraction (C18 columns) to isolate the compound from proteins/lipids.
  • Internal Standard : Use a deuterated analog (e.g., L-Glutamine-[2,3,3,4,4-d5]) for normalization .
  • Detection Parameters : MRM transitions targeting m/z 294→176 (4-nitrophenyl fragment) and m/z 147→130 (glutamine backbone) with a C18 column (2.6 µm, 100 Å) and 0.1% formic acid mobile phase .

Data Contradiction Analysis

Q. Why do some studies report cytotoxic effects of N-(4-nitrophenyl) glutamine derivatives, while others indicate metabolic inertness?

  • Resolution Strategy : Assess cell-type specificity and metabolic context. For instance:

  • In cancer cells with upregulated glutamine metabolism (e.g., glioblastoma), the compound may act as a glutamine antagonist, inhibiting proliferation.
  • In normal cells, it may remain inert due to lower glutaminase expression. Validate using siRNA knockdown of glutaminase or CRISPR-edited cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.